2-Oxo-2H-pyran-5-carbonyl chloride
Overview
Description
2-Oxo-2H-pyran-5-carbonyl chloride is an organic compound with the molecular formula C₆H₃ClO₃. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2H-pyran-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-oxo-2H-pyran-5-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-oxo-2H-pyran-5-carboxylic acid.
Reduction: It can be reduced to form 2-oxo-2H-pyran-5-methanol under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 2-oxo-2H-pyran-5-carboxylic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
2-Oxo-2H-pyran-5-carboxylic Acid: Formed from hydrolysis.
2-Oxo-2H-pyran-5-methanol: Formed from reduction.
Scientific Research Applications
2-Oxo-2H-pyran-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2H-pyran-5-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-pyran-5-carboxylic Acid: The parent compound from which 2-oxo-2H-pyran-5-carbonyl chloride is derived.
2-Oxo-2H-pyran-5-methanol: A reduced form of the compound.
2-Oxo-2H-pyran-5-carboxamide: An amide derivative.
Uniqueness
This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its versatility in chemical research and industrial applications.
Properties
IUPAC Name |
6-oxopyran-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)4-1-2-5(8)10-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCMSZFSVPPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541736 | |
Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23090-18-8 | |
Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23090-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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